3-Methoxy-2-naphthoyl chloride

Description

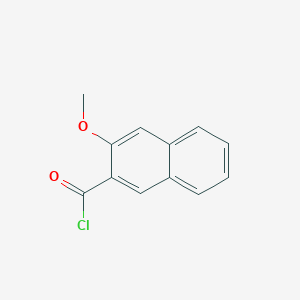

It is structurally characterized by a naphthalene ring substituted with a methoxy group (-OCH₃) at the 3-position and a reactive carbonyl chloride (-COCl) at the 2-position. Acyl chlorides like this are highly reactive intermediates in organic synthesis, primarily used to prepare esters, amides, or ketones via nucleophilic substitution reactions.

Key properties and hazards include:

- Reactivity: Reacts violently with water, releasing hydrogen chloride (HCl) gas. Must be stored under inert conditions (e.g., nitrogen or argon) to prevent hydrolysis.

- Hazards: Classified as causing severe skin burns (H314), eye damage, and respiratory irritation (H335). Requires stringent safety measures, including protective gloves, eyewear, and ventilation.

- Applications: Likely employed in pharmaceuticals, agrochemicals, or dye synthesis, given its structural similarity to naphthoyl derivatives used as intermediates (e.g., Azoic Coupling Component 34 in dyes).

Properties

IUPAC Name |

3-methoxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJOJJWSUHOTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2-naphthoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-2-naphthoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) under reflux conditions. The reaction typically proceeds as follows:

3-Methoxy-2-naphthoic acid+SOCl2→3-Methoxy-2-naphthoyl chloride+SO2+HCl

The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the resulting this compound is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-naphthoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxy-2-naphthoic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions.

Friedel-Crafts Acylation: Aromatic compounds and a Lewis acid catalyst are required, typically under anhydrous conditions.

Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction.

Major Products Formed

Esters and Amides: Formed through nucleophilic substitution reactions.

Aromatic Ketones: Resulting from Friedel-Crafts acylation.

3-Methoxy-2-naphthoic Acid: Produced by hydrolysis.

Scientific Research Applications

3-Methoxy-2-naphthoyl chloride has several applications in scientific research:

Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functionalized materials and polymers with specific properties.

Biological Studies: Researchers use it to study the interactions of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-methoxy-2-naphthoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

3-Hydroxy-2-naphthoyl Chloride (CAS 1734-00-5)

Molecular Formula : C₁₁H₇ClO₂ | MW : 206.63 g/mol

- Structure : Differs by replacing the methoxy group (-OCH₃) with a hydroxyl (-OH) at the 3-position.

- Hazards : Similar to 3-methoxy derivative (H314, H335) but may exhibit higher acidity due to the -OH group, influencing storage conditions.

- Applications: Used in dye manufacturing (e.g., coupling reactions for azo dyes) due to its phenolic moiety.

2-Naphthoyl Chloride (Unsubstituted)

Molecular Formula : C₁₁H₇ClO | MW : 190.62 g/mol

- Structure : Lacks substituents on the naphthalene ring.

- Reactivity : Less steric hindrance compared to methoxy/hydroxy derivatives, making it more reactive in electrophilic substitutions.

- Physical Properties : Lower melting point (~20–25°C) due to reduced intermolecular forces.

- Applications : Common intermediate in polymer and pharmaceutical synthesis.

3-Methoxy-2-naphthoic Acid (CAS not provided)

Molecular Formula : C₁₂H₁₀O₃ | MW : 202.21 g/mol | mp : 133–136°C

- Structure : Carboxylic acid precursor to the acyl chloride.

- Reactivity : Less reactive than its chloride derivative; requires activation (e.g., thionyl chloride) for ester/amide formation.

- Hazards: No severe corrosion warnings; primary risks include skin/eye irritation (H315/H319).

- Applications : Used as a synthetic intermediate or in metal coordination chemistry.

4-(3-Methoxy-2-naphthoyl)propionic Acid

Molecular Formula : C₁₅H₁₄O₄ | MW : 258.27 g/mol | mp : 161°C

- Structure : Features a propionic acid chain attached to the 3-methoxy-2-naphthoyl group.

- Reactivity : The carboxylic acid group enables conjugation or salt formation, contrasting with the acyl chloride’s electrophilicity.

- Applications: Potential use in prodrug design or polymer chemistry.

Comparative Data Table

Key Research Findings

- Safety Considerations : this compound requires stricter moisture control than its hydroxy counterpart due to the methoxy group’s weaker stabilizing effect on hydrolysis intermediates.

- Synthetic Utility : Derivatives like 4-(3-methoxy-2-naphthoyl)propionic acid demonstrate the versatility of naphthoyl chlorides in constructing complex molecules for materials science.

Biological Activity

3-Methoxy-2-naphthoyl chloride is a derivative of naphthoic acid, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its various applications, particularly in drug discovery and development. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized from 3-methoxy-2-naphthoic acid through a reaction with thionyl chloride. This process converts the carboxylic acid group into an acyl chloride, which is often used in further chemical reactions to create more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound may modulate enzyme activity or receptor binding, leading to significant physiological effects.

Potential Targets

- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors: Binding to receptors that mediate various biological responses.

Case Studies and Research Findings

- Antimicrobial Activity

- Anti-inflammatory Effects

-

Cholinesterase Inhibition

- Research has shown that naphthalene-linked compounds can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with a methoxy group at specific positions demonstrated enhanced inhibitory effects, highlighting the relevance of structural modifications on biological activity .

Data Table: Summary of Biological Activities

Q & A

Q. What computational tools predict the compound’s reactivity in novel synthetic applications?

- Answer :

- Software : Gaussian (DFT calculations) models reaction pathways and transition states .

- QSAR Models : Correlate substituent effects (e.g., methoxy position) with reaction rates in acyl transfer reactions .

- Machine Learning : Train models on existing acyl chloride reactivity datasets to forecast yields in untested conditions .

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s flash point (absent in some SDS vs. 150°C in others) arise from varying purity grades or testing methods (open vs. closed cup) . Researchers should validate safety parameters experimentally via ASTM/EU-standard tests.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.